1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with methoxyphenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination process involving a suitable aldehyde and an amine precursor.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be added through a condensation reaction involving a pyrazole derivative and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It can be studied for its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- S-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine
Uniqueness
1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and pyrazolyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-29-22-10-8-19(9-11-22)24-20(15-26-27-24)14-25-21-6-4-12-28(17-21)16-18-5-3-7-23(13-18)30-2/h3,5,7-11,13,15,21,25H,4,6,12,14,16-17H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPGRXENNMVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CNC3CCCN(C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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